3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide
Description
3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a 3-ethoxy group, a 1-ethyl substituent on the pyrazole ring, and a 4-methylbenzylamide moiety at the 4-position. The ethoxy and ethyl groups may influence lipophilicity and metabolic stability, while the 4-methylbenzyl substituent could enhance target binding via hydrophobic interactions.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-19-11-14(16(18-19)21-5-2)15(20)17-10-13-8-6-12(3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDSVVVERXTHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole core, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted pyrazoles or benzyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazole-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally and functionally related analogs.
Structural Analogs
Table 1: Structural and Physicochemical Properties
*Hypothetical formula based on structural analysis.
†Estimated based on analogs.
Key Observations :
- Ethoxy substituents (e.g., in –16) are associated with enhanced metabolic stability compared to methyl or halogen groups .
Functional Analogs in Agrochemicals
Table 2: Antifungal and Herbicidal Pyrazole-4-carboxamides
Comparison with Target Compound :
- Unlike Fluxapyroxad and Penthiopyrad, the target lacks trifluoromethyl/difluoromethyl groups, which are critical for antifungal activity via enzyme inhibition .
Pharmacologically Active Analogs
Table 3: Anticancer and Antimicrobial Pyrazole-4-carboxamides
Comparison with Target Compound :
Biological Activity
3-ethoxy-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that compounds similar to this compound showed inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely studied. In a series of experiments, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with selectivity indices suggesting reduced gastrointestinal toxicity compared to traditional anti-inflammatory drugs like diclofenac .
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| Compound A | 71% | 10.5 |
| Compound B | 65% | >189 |
The mechanism of action involves the inhibition of specific enzymes and receptors. It is hypothesized that the compound interacts with COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Additionally, the compound may modulate signal transduction pathways, contributing to its analgesic effects.
Study on Anti-inflammatory Effects
A notable study involved the administration of a series of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant anti-inflammatory effects with an effective dose (ED) comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological evaluations showed minimal damage to gastric tissues, supporting the safety profile of these compounds .
Antimicrobial Efficacy Evaluation
In vitro studies assessing the antimicrobial efficacy of various pyrazole derivatives revealed that some compounds displayed bactericidal activity against resistant strains. The time-kill assays confirmed that these compounds could effectively reduce bacterial counts over time, making them potential candidates for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
